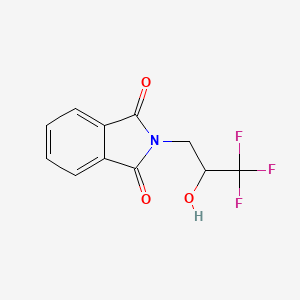
2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione is a chemical compound characterized by the presence of an isoindole-1,3-dione core structure substituted with a trifluoromethyl group and a hydroxypropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione with a trifluoromethylated reagent under controlled conditions. One common method involves the use of trifluoromethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, are increasingly being adopted in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The hydroxypropyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Hydroxypropyl)isoindole-1,3-dione: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(2-Hydroxypropyl)isoindole-1,3-dione: Similar structure but with a different substitution pattern, affecting its biological activity.
N-(3-Hydroxypropyl)phthalimide: Another related compound with distinct applications and reactivity.
Uniqueness
2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione is unique due to the presence of the trifluoromethyl group, which imparts enhanced lipophilicity, metabolic stability, and unique reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
114562-36-6 |
|---|---|
Molekularformel |
C11H8F3NO3 |
Molekulargewicht |
259.18 g/mol |
IUPAC-Name |
2-(3,3,3-trifluoro-2-hydroxypropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)8(16)5-15-9(17)6-3-1-2-4-7(6)10(15)18/h1-4,8,16H,5H2 |
InChI-Schlüssel |
ACLPLRFJSCXKEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


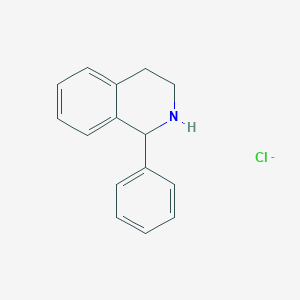
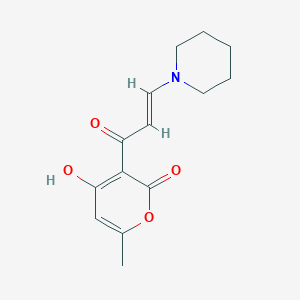
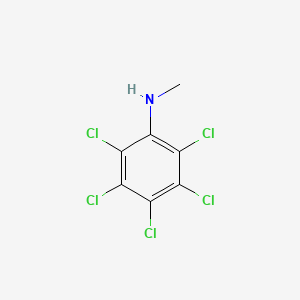
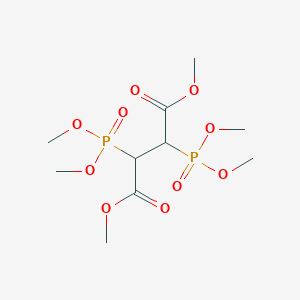
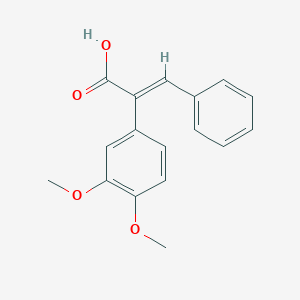
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
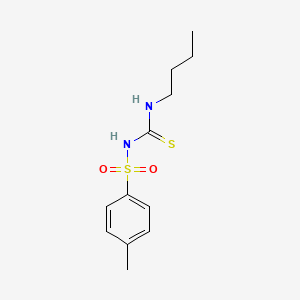

![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)

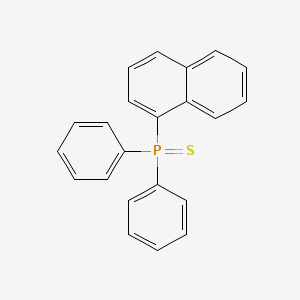
![calcium;(Z,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14748633.png)
![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
